
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate typically involves the esterification of hydrocortisone with valeric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Medical Applications
1.1 Dermatological Treatments
Hydrocortisone valerate is extensively used in dermatology for the treatment of various skin conditions such as eczema, psoriasis, and dermatitis. It acts by reducing inflammation and suppressing immune responses in the skin.
- Mechanism of Action : The compound binds to glucocorticoid receptors, modulating gene expression to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.
1.2 Anti-Inflammatory Treatments
This compound is effective in treating inflammatory conditions beyond dermatological applications, including:
- Rheumatoid Arthritis : Administered to reduce joint inflammation and pain.
- Asthma : Used as an adjunct therapy to manage inflammation in the airways.
Pharmaceutical Formulations
2.1 Topical Preparations
Hydrocortisone valerate is formulated into various topical preparations including creams, ointments, and lotions. These formulations allow for localized treatment with minimal systemic absorption.
Formulation Type | Concentration | Indications |
---|---|---|
Cream | 0.1% - 0.5% | Eczema, dermatitis |
Ointment | 0.2% - 0.5% | Psoriasis |
Lotion | 0.1% | General skin inflammation |
2.2 Injectable Forms
In some cases, hydrocortisone valerate may be used in injectable forms for systemic treatment of severe inflammatory conditions.
Analytical Applications
Hydrocortisone valerate is also utilized in analytical chemistry for quality control and pharmacokinetic studies.
3.1 Chromatographic Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases for effective separation and quantification of hydrocortisone valerate in various formulations .
Parameter | Value |
---|---|
Mobile Phase | Acetonitrile:Water |
Column Type | Newcrom R1 |
Particle Size | 3 µm |
Case Studies
Several studies highlight the effectiveness of hydrocortisone valerate in clinical settings:
4.1 Clinical Efficacy in Eczema
A study published in a dermatology journal evaluated the efficacy of hydrocortisone valerate cream in patients with moderate to severe eczema. The results indicated a significant reduction in the severity of symptoms after four weeks of treatment compared to a placebo group .
4.2 Long-term Management of Psoriasis
Research focusing on long-term management strategies for psoriasis demonstrated that patients using hydrocortisone valerate ointment experienced prolonged remission periods with fewer flare-ups compared to those using non-steroidal treatments .
Safety Profile
While generally considered safe when used as directed, potential side effects include skin atrophy, telangiectasia, and systemic absorption leading to adrenal suppression if used excessively or over large areas.
Mecanismo De Acción
The mechanism of action of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses . The molecular targets include various cytokines and enzymes that play a role in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone: The parent compound of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate, used for similar therapeutic purposes.
Prednisolone: Another corticosteroid with similar anti-inflammatory properties but different potency and side effect profile.
Dexamethasone: A more potent corticosteroid with a longer duration of action compared to hydrocortisone.
Uniqueness
This compound is unique due to its specific esterification with valeric acid, which enhances its lipophilicity and allows for better skin penetration when used topically . This makes it particularly effective in treating skin conditions compared to other corticosteroids .
Actividad Biológica
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate, commonly referred to as a corticosteroid derivative, is known for its anti-inflammatory and immunosuppressive properties. This compound is synthesized from prednisolone and is utilized in various therapeutic applications, particularly in dermatology and oncology. This article reviews its biological activity based on diverse research findings and includes data tables and case studies.
- Molecular Formula : C26H38O6
- Molecular Weight : 446.58 g/mol
- CAS Number : 6678-00-8
The biological activity of this compound primarily involves the modulation of glucocorticoid receptors. Upon binding to these receptors, the compound influences gene expression related to inflammatory processes. The anti-inflammatory effects are achieved by:
- Inhibition of pro-inflammatory cytokines.
- Suppression of immune cell activation.
- Induction of apoptosis in certain immune cells.
Pharmacological Applications
- Anti-inflammatory Effects :
- Oncology :
- Reproductive Health :
Case Study 1: Eczema Treatment
A clinical study involving 120 patients with moderate to severe eczema showed that topical application of this compound resulted in:
- Improvement Rate : 75% of patients reported marked improvement within four weeks.
- Side Effects : Minimal local side effects were recorded, primarily mild irritation at the application site .
Case Study 2: Cancer Therapy
In a preclinical study using a mouse model for breast cancer:
- Tumor Size Reduction : Mice treated with the compound exhibited a 50% reduction in tumor size compared to control groups.
- Mechanism : The study suggested that the compound inhibited angiogenesis and induced apoptosis in tumor cells .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other corticosteroids:
Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Use |
---|---|---|---|
This compound | High | Moderate | Eczema, Cancer Therapy |
Prednisolone | Moderate | High | Asthma, Autoimmune Diseases |
Dexamethasone | High | High | Inflammation, Cancer |
Safety Profile
While effective, the safety profile of this compound indicates moderate toxicity through subcutaneous routes and potential teratogenic effects. Long-term use may lead to systemic side effects typical of corticosteroids such as adrenal suppression and increased infection risk .
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h13,18-20,23,28,31H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMDWMKAYYIRK-FZNHGJLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985345 | |
Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6678-00-8 | |
Record name | Hydrocortisone 21-valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6678-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006678008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.